N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine
Overview
Description
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine typically involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds like this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine undergoes several types of reactions, including:
Deprotection: The removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in methanol, and oxalyl chloride in methanol
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine primarily involves the protection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential functionalization of the amine without interference from other reactive groups .
Comparison with Similar Compounds
Similar Compounds
N-t-BOC-MDMA: A Boc-protected derivative of MDMA, used in similar protective applications.
N-t-BOC-methamphetamine: Another Boc-protected compound, used in the synthesis of methamphetamine derivatives.
N-t-BOC-ketamine: A Boc-protected form of ketamine, used in the synthesis of ketamine analogs.
Uniqueness
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine is unique due to its specific structure, which combines a piperidine ring with a Boc-protected amine. This combination provides both steric protection and the ability to undergo selective deprotection, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-10(6-8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKYFSKUWRGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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